molecular formula C11H14BFO3 B2577262 4-Fluoro-3-pentanoylphenylboronic acid CAS No. 2096331-08-5

4-Fluoro-3-pentanoylphenylboronic acid

Cat. No.: B2577262
CAS No.: 2096331-08-5
M. Wt: 224.04
InChI Key: JRLNODDOGRZHDD-UHFFFAOYSA-N
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Description

4-Fluoro-3-pentanoylphenylboronic acid is an organoboron compound with the molecular formula C11H14BFO3. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of a fluoro group and a pentanoyl group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of 4-fluoro-3-pentanoylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Fluoro-3-pentanoylphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-pentanoylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-pentanoylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The fluoro and pentanoyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-pentanoylphenylboronic acid is unique due to the presence of both a fluoro and a pentanoyl group on the phenyl ring. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

(4-fluoro-3-pentanoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,15-16H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNODDOGRZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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